molecular formula C10H12ClN3S B12050126 1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea

1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea

Cat. No.: B12050126
M. Wt: 241.74 g/mol
InChI Key: WNJWIIPKTWANJT-NTUHNPAUSA-N
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Description

1-[(E)-(2-Chlorophenyl)methylideneamino]-3-ethylthiourea is a thiourea derivative characterized by an (E)-configured imine group at position 1, substituted with a 2-chlorophenyl moiety, and an ethyl group at position 3. Thioureas are known for their versatility in coordination chemistry, biological activity, and structural diversity due to substituent variability . The (E)-configuration of the imine group in this compound ensures spatial arrangement critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence physicochemical properties and reactivity .

Properties

Molecular Formula

C10H12ClN3S

Molecular Weight

241.74 g/mol

IUPAC Name

1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C10H12ClN3S/c1-2-12-10(15)14-13-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+

InChI Key

WNJWIIPKTWANJT-NTUHNPAUSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=CC=C1Cl

Canonical SMILES

CCNC(=S)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea typically involves the reaction of 2-chlorobenzaldehyde with ethylthiourea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 2-chlorophenyl group in the target compound differs from 3-chlorophenyl derivatives (e.g., ), which may alter electronic effects and steric hindrance.
  • Functional Groups : Acylated thioureas (e.g., 2-chlorobenzoyl in ) exhibit stronger electron-withdrawing effects compared to imine-substituted derivatives.
  • Configuration : The (E)-configuration in the target compound contrasts with (Z)-isomers (e.g., ), impacting hydrogen-bonding networks and crystal packing.

Analysis of Physicochemical Properties

  • Melting Points: Compounds with aromatic substituents (e.g., 2-chlorophenyl) often exhibit higher melting points due to π-π interactions. For instance, 1-[(Z)-4-Chlorophenylpropenylideneamino]-3-ethylthiourea crystallizes in a monoclinic system (P21/c) with N–H···S and π-π interactions, suggesting high thermal stability .
  • Solubility: Bulky substituents (e.g., bicyclic amino groups in ) reduce solubility in polar solvents, while methoxy groups (e.g., in ) enhance solubility in organic solvents.
  • Stability : The (E)-configuration of the imine group in the target compound is stabilized by resonance, as confirmed by single-crystal X-ray analysis in analogous structures .

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